N-(4-methoxy-3-methylbenzyl)cyclopentanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-9-12(7-8-14(11)16-2)10-15-13-5-3-4-6-13/h7-9,13,15H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBKZZCPEWBOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Methoxy 3 Methylbenzyl Cyclopentanamine
Established Synthetic Pathways for the Parent Compound
The most direct pathway to N-(4-methoxy-3-methylbenzyl)cyclopentanamine involves the reductive amination of 4-methoxy-3-methylbenzaldehyde (B1345598) with cyclopentylamine (B150401).
The key precursors for this synthesis are 4-methoxy-3-methylbenzaldehyde and cyclopentylamine.
4-methoxy-3-methylbenzaldehyde : This substituted benzaldehyde (B42025) is the electrophilic component in the reaction. sigmaaldrich.comnih.gov It can be synthesized from 2,3-dimethylanisole (B146749). One documented method involves the oxidation of 2,3-dimethylanisole using copper(II) sulfate (B86663) pentahydrate and potassium peroxydisulfate (B1198043) in an acetonitrile/water mixture, heated to reflux. echemi.com This process yields the desired aldehyde, which can be used in the subsequent amination step. echemi.com
Cyclopentylamine : This primary amine serves as the nucleophile. It reacts with the aldehyde to form the crucial imine intermediate. Cyclopentylamine is a commercially available reagent.
The reductive amination process occurs in two main stages: imine formation and reduction. These can be performed in a single pot. researchgate.netacs.org
Imine Formation : 4-methoxy-3-methylbenzaldehyde and cyclopentylamine are mixed, typically in a suitable solvent such as methanol (B129727) or ethanol, to form the corresponding N-(4-methoxy-3-methylbenzylidene)cyclopentanimine. researchgate.net This condensation reaction is often facilitated by removing the water formed as a byproduct.
Reduction : The intermediate imine is then reduced to the final secondary amine product without being isolated. jove.com Several reducing agents and methods are effective for this transformation:
Hydride Reducing Agents : Sodium borohydride (B1222165) (NaBH₄) is a common, mild reducing agent used for this step, often in a protic solvent like methanol. reddit.com For more selective reductions, agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can be employed, as they are less likely to reduce the starting aldehyde. jove.com
Catalytic Hydrogenation : This method involves reacting the imine with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or cobalt-containing composites. mdpi.com Optimization of this process involves adjusting hydrogen pressure and temperature. For analogous reactions, quantitative yields have been achieved at pressures of 150 bar and temperatures of 150 °C, while high yields (72–96%) have been reported at milder conditions of 100 bar and 100 °C. mdpi.com
Optimization strategies focus on catalyst selection, solvent choice, temperature, and the stoichiometry of the reagents to maximize the yield of the desired secondary amine and minimize side products, such as the alcohol formed from the reduction of the starting aldehyde. mdpi.comresearchgate.net
Following the reaction, a standard aqueous workup is typically performed to isolate the crude product. The general procedure involves:
Quenching the reaction to destroy any remaining reducing agent.
Adjusting the pH with an acid or base to ensure the amine product is in its free base form.
Extracting the amine into an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. reddit.com
Washing the organic layer with brine, followed by drying over an anhydrous salt like sodium sulfate.
Evaporating the solvent under reduced pressure.
The final purification of this compound is commonly achieved by column chromatography on silica (B1680970) gel to separate it from unreacted starting materials or byproducts. echemi.com
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives provides a means to explore structure-activity relationships. Modifications can be systematically introduced on various parts of the molecule.
Creating analogues with a modified benzyl (B1604629) moiety is straightforwardly achieved by employing different substituted benzaldehydes as precursors in the reductive amination reaction with cyclopentylamine. The core synthetic pathway remains the same. rug.nlacs.orgliberty.educore.ac.ukresearchgate.net This modular approach allows for the introduction of a wide variety of functional groups onto the aromatic ring.
For example, altering the electronic properties or steric bulk of the benzyl group can be accomplished by using benzaldehydes with different substituents (e.g., halogens, alkyl groups, or additional methoxy (B1213986) groups). nih.gov The table below illustrates potential precursor aldehydes and the corresponding hypothetical analogues of this compound that could be synthesized.
| Precursor Aldehyde | Resulting Analogue Name | Modification Type |
| Benzaldehyde | N-benzylcyclopentanamine | Unsubstituted Phenyl |
| 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)cyclopentanamine | Ring Substitution (Halogen) |
| 4-Methylbenzaldehyde | N-(4-methylbenzyl)cyclopentanamine | Ring Substitution (Alkyl) |
| 3,4-Dimethoxybenzaldehyde | N-(3,4-dimethoxybenzyl)cyclopentanamine | Ring Substitution (Methoxy) |
| 4-Hydroxy-3-methoxybenzaldehyde | N-(4-hydroxy-3-methoxybenzyl)cyclopentanamine | Ring Substitution (Hydroxy) |
The reactivity of the precursor aldehyde and the conditions required for the reaction may need to be adjusted based on the nature of the substituents on the aromatic ring.
Modifications on the Cyclopentanamine Moiety (e.g., ring size, N-substitution)
The cyclopentanamine moiety of this compound offers significant scope for structural modification to explore structure-activity relationships in medicinal chemistry and materials science. These modifications can be broadly categorized into alterations of the cyclopentyl ring and substitutions at the nitrogen atom.
Ring Size Modification: The cyclopentyl ring can be expanded or contracted to afford analogues with different conformational properties. For instance, homologation to cyclohexyl or cycloheptyl rings, or contraction to a cyclobutyl ring, can influence the steric bulk and the spatial orientation of the benzyl group. The synthesis of these analogues would follow similar reductive amination protocols, employing the corresponding cycloalkanone in place of cyclopentanone (B42830).
N-Substitution: The secondary amine functionality is a prime site for further derivatization. N-alkylation, N-acylation, and N-sulfonylation are common transformations that introduce a wide variety of functional groups. For example, N-methylation can be achieved through reductive amination of the secondary amine with formaldehyde (B43269) or by using other methylating agents. clockss.org The introduction of larger alkyl groups or functionalized chains can modulate the lipophilicity and pharmacokinetic properties of the molecule.
Below is a table illustrating potential modifications to the cyclopentanamine moiety and the corresponding synthetic precursors.
| Modification Type | Example of Modified Structure | Key Precursor for Synthesis |
| Ring Expansion | N-(4-methoxy-3-methylbenzyl)cyclohexanamine | Cyclohexanone |
| Ring Contraction | N-(4-methoxy-3-methylbenzyl)cyclobutanamine | Cyclobutanone |
| N-Alkylation | N-methyl-N-(4-methoxy-3-methylbenzyl)cyclopentanamine | Formaldehyde |
| N-Acylation | 1-(cyclopentyl(4-methoxy-3-methylbenzyl)amino)ethan-1-one | Acetic anhydride (B1165640) or acetyl chloride |
| N-Arylation | N-(4-methoxy-3-methylbenzyl)-N-phenylcyclopentanamine | Phenylboronic acid (Buchwald-Hartwig amination) |
Incorporation into Hybrid Structures or Fused Systems
The this compound scaffold can be incorporated into more complex molecular architectures, such as hybrid molecules or fused ring systems, to access novel chemical space.
Hybrid Structures: The secondary amine provides a convenient handle for conjugation to other molecular fragments. For instance, it can be linked to pharmacophores, fluorescent tags, or solid supports via amide, urea, or thiourea (B124793) linkages. These hybrid structures are often designed to combine the properties of the parent molecule with those of the appended moiety.
Fused Systems: Intramolecular cyclization reactions can be employed to construct fused heterocyclic systems. For example, a Pictet-Spengler-type reaction could be envisioned if an appropriate functional group is present on the benzyl ring, leading to the formation of a tetrahydroisoquinoline derivative. Alternatively, intramolecular C-H activation or other cyclization strategies could be employed to form fused systems involving the cyclopentyl ring. A base-mediated [3+2] cycloaddition of N-benzyl ketimines with vinyl sulfoxides has been reported for the synthesis of polysubstituted 1-pyrrolines, suggesting a potential route for cyclization involving the imine derivative of the title compound. nih.gov
Stereoselective Synthesis and Chiral Resolution Approaches
The cyclopentanamine moiety of this compound contains a stereocenter if the cyclopentyl ring is substituted, or can become chiral upon substitution. The synthesis of enantiomerically pure forms of this compound and its derivatives is of significant interest for applications in pharmacology and materials science.
Enantioselective Synthetic Routes
The direct enantioselective synthesis of chiral cyclopentanamines and their derivatives can be achieved through various asymmetric methodologies. One common approach is the use of chiral catalysts in the reductive amination of a prochiral ketone. Chiral phosphoric acids, N-heterocyclic carbenes, and transition metal complexes with chiral ligands have been successfully employed in the asymmetric reductive amination of ketones.
Another strategy involves the asymmetric synthesis of a chiral cyclopentanone precursor, which is then converted to the desired amine. Asymmetric Michael additions to cyclopentenone, followed by reduction, can provide enantiomerically enriched cyclopentanones.
Diastereoselective Synthesis
For derivatives of this compound with multiple stereocenters, diastereoselective synthesis is crucial. Diastereoselectivity can be achieved through substrate control, where an existing stereocenter directs the formation of a new one. For example, the reduction of a chiral N-(4-methoxy-3-methylbenzyl)iminocyclopentane derivative can proceed with high diastereoselectivity. A highly diastereoselective synthesis of trans-2-substituted cyclopentylamines has been reported via a tandem hydrozirconation/Lewis acid-mediated cyclization sequence. nih.gov
Alternatively, reagent-controlled diastereoselective reactions can be employed, where a chiral reagent or catalyst dictates the stereochemical outcome.
Chiral Resolution Methods (e.g., chromatographic, enzymatic)
When an enantioselective synthesis is not feasible or provides insufficient enantiomeric excess, the resolution of a racemic mixture is a common alternative.
Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers. mdpi.comresearchgate.netnih.gov Polysaccharide-based CSPs are often effective for the resolution of amines. The choice of mobile phase and the addition of acidic or basic modifiers can significantly influence the separation.
Enzymatic Resolution: Enzymes, particularly lipases and proteases, can catalyze the enantioselective acylation or deacylation of amines, allowing for the kinetic resolution of a racemic mixture. researchgate.netethz.chnih.gov For example, a lipase (B570770) could selectively acylate one enantiomer of this compound, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of enzymatic resolution is often dependent on the enzyme, solvent, and acylating agent used.
Below is a table summarizing potential chiral resolution methods.
| Resolution Method | Principle | Key Reagents/Materials |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Chiral column (e.g., polysaccharide-based), suitable mobile phase |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility | Chiral acid (e.g., tartaric acid, mandelic acid) |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation of one enantiomer | Lipase or protease, acyl donor (e.g., ethyl acetate) |
Advanced Spectroscopic and Structural Characterization of N 4 Methoxy 3 Methylbenzyl Cyclopentanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of N-(4-methoxy-3-methylbenzyl)cyclopentanamine, offering a window into the electronic environment of each nucleus.
Comprehensive 1D NMR (¹H, ¹³C) Analysis for Structural Assignment
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of this compound.
The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the protons. For the aromatic portion of the molecule, distinct signals corresponding to the protons on the substituted benzene (B151609) ring are expected. The protons of the methoxy (B1213986) group typically appear as a sharp singlet, while the methyl group protons also present as a singlet. The benzylic protons and the protons on the cyclopentyl ring will exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region of the spectrum, with their specific chemical shifts influenced by the electron-donating methoxy and methyl substituents. The carbons of the cyclopentyl ring, the benzylic carbon, the methoxy carbon, and the methyl carbon will each give rise to distinct signals in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.7 - 7.2 | 110 - 130 |
| Methoxy (OCH₃) | ~3.8 | ~55 |
| Methyl (CH₃) | ~2.2 | ~16 |
| Benzyl (B1604629) CH₂ | ~3.7 | ~53 |
| Cyclopentyl CH (N-CH) | ~3.0 | ~60 |
| Cyclopentyl CH₂ | 1.3 - 1.9 | 24 - 34 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques provide a more in-depth understanding of the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the benzylic protons and the N-CH proton of the cyclopentyl ring, as well as among the protons within the cyclopentyl ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. sdsu.edu This is crucial for definitively assigning the ¹³C signals based on their corresponding, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is invaluable for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the benzylic protons to the aromatic carbons of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY could show through-space interactions between the benzylic protons and the protons on the cyclopentyl ring, providing clues about their relative orientation.
Dynamic NMR for Conformational Studies
The bond between the nitrogen atom and the cyclopentyl group, as well as the bond between the benzyl group and the nitrogen, can exhibit restricted rotation. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational dynamics. copernicus.orgcopernicus.org By analyzing changes in the NMR line shapes as a function of temperature, it is possible to determine the energy barriers for these rotational processes and to characterize the different conformations present in solution. copernicus.orgcopernicus.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of this compound and its derivatives, as the measured exact mass can be used to distinguish between compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a synthesized compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This technique is instrumental in elucidating the fragmentation pathways of this compound. wvu.edu By analyzing the masses of the fragment ions, it is possible to deduce the structure of the precursor ion and to understand how the molecule breaks apart under energetic conditions. Common fragmentation pathways for this type of molecule could involve cleavage of the benzylic C-N bond, loss of the cyclopentyl group, or fragmentation within the aromatic ring. wvu.edu
Table 2: Potential Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| [M+H]⁺ | Varies | C₅H₁₀N | 4-methoxy-3-methylbenzyl cation |
| [M+H]⁺ | Varies | C₉H₁₁O | Cyclopentanamine cation |
| [M+H]⁺ | Varies | CH₃ | Loss of the methyl group |
| [M+H]⁺ | Varies | OCH₃ | Loss of the methoxy group |
Note: The actual fragmentation pattern will depend on the ionization method and collision energy used in the MS/MS experiment.
Isotopic Labeling for Mechanistic Insights
Isotopic labeling is a powerful technique for unraveling complex reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.net By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H/Deuterium (B1214612), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow its path, identify bond cleavage and formation sites, and probe the nature of transition states. nih.govnih.gov While specific mechanistic studies on this compound are not extensively documented, the application of isotopic labeling can be extrapolated from general principles and studies on analogous secondary amines and benzylamines. nih.govias.ac.in
For instance, in studying the metabolic N-dealkylation or oxidative C-N bond cleavage of this compound, deuterium labeling at the benzylic position (Cα) would be highly informative. A significant kinetic isotope effect (KIE), where the C-D bond breaks slower than the C-H bond, would provide strong evidence for the involvement of this bond in the rate-determining step of the reaction. ias.ac.in
Similarly, ¹⁵N labeling of the amine nitrogen would allow for unambiguous tracking of the nitrogen atom in mass spectrometry-based studies, helping to differentiate between various proposed reaction intermediates and products. researchgate.net This approach is crucial for building a detailed understanding of reaction pathways, whether in synthetic transformations or biological metabolism. researchgate.net
Table 1: Potential Isotopic Labeling Strategies for Mechanistic Studies
| Isotope | Labeling Position | Potential Mechanistic Insight |
|---|---|---|
| ²H (D) | Benzylic Methylene (B1212753) (Ar-C H₂-N) | Elucidation of the kinetic isotope effect to determine if C-H bond cleavage is rate-limiting in oxidation reactions. |
| ¹³C | Benzylic Methylene (Ar-C H₂-N) | Tracing the benzyl moiety in fragmentation or rearrangement pathways using ¹³C NMR or Mass Spectrometry. |
| ¹⁵N | Amine Nitrogen (-NH -) | Unambiguous tracking of the nitrogen atom in metabolic pathways or complex chemical reactions. researchgate.net |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of particular functional groups. For this compound, the FTIR spectrum is expected to show a series of characteristic bands that confirm its structural features.
The presence of a secondary amine is typically indicated by a weak to moderate N-H stretching vibration in the 3300-3500 cm⁻¹ region. The aliphatic C-H stretching vibrations from the cyclopentyl and benzyl methylene groups would appear just below 3000 cm⁻¹, while the aromatic C-H stretches are expected just above 3000 cm⁻¹. The methoxy group introduces a strong C-O stretching band, typically found in the 1250-1000 cm⁻¹ range. researchgate.net Aromatic C=C ring stretching vibrations usually appear as a set of bands in the 1600-1450 cm⁻¹ region.
Table 2: Predicted FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Weak - Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (CH₃, CH₂, CH) | Stretch | 2850 - 2970 | Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium - Strong |
| Methoxy (Ar-O-CH₃) | C-O Stretch | 1200 - 1275 (asym), 1000-1075 (sym) | Strong |
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. cardiff.ac.uk While FTIR is sensitive to vibrations that cause a change in the molecular dipole moment, Raman spectroscopy detects vibrations that cause a change in molecular polarizability. libretexts.orglibretexts.org Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR.
For this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to be prominent in the Raman spectrum. chemicalbook.com The C-C stretching vibrations of the cyclopentyl and benzyl backbones would also be easily observable. The symmetric C-H stretching modes are typically stronger in Raman than their asymmetric counterparts. The information from both FTIR and Raman can be combined to achieve a more complete vibrational assignment for the molecule.
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction analysis provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. mdpi.com This technique yields precise bond lengths, bond angles, and torsional angles, defining the molecule's absolute configuration and conformation in the solid state. nih.gov
Although a specific crystal structure for this compound has not been reported in the public domain, analysis of a suitable single crystal would provide the data shown in the representative table below. Such data would confirm the connectivity of the atoms and provide invaluable details about intermolecular interactions, such as hydrogen bonding involving the secondary amine, which dictates the crystal packing. researchgate.netmdpi.com
Table 3: Representative Crystallographic Data from a Single-Crystal X-ray Analysis
| Parameter | Example Data |
|---|---|
| Chemical Formula | C₁₄H₂₁NO |
| Formula Weight | 219.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.735 |
| b (Å) | 9.275 |
| c (Å) | 10.719 |
| β (°) | 99.83 |
| Volume (ų) | 855.7 |
| Z (molecules/unit cell) | 4 |
Note: Data in this table is hypothetical and illustrative of typical results from X-ray diffraction analysis, drawing parallels from known structures of similar organic molecules. researchgate.net
The solid-state structure determined by X-ray crystallography reveals the molecule's preferred conformation, which is the result of minimizing intramolecular and intermolecular steric and electronic interactions. libretexts.org For this compound, key conformational features include the torsion angles around the single bonds connecting the aromatic ring, the benzylic carbon, the nitrogen atom, and the cyclopentyl ring. nih.gov
The orientation of the cyclopentyl group relative to the benzyl group is of particular interest. Steric hindrance would likely favor a staggered conformation that minimizes interaction between these two bulky substituents. chemistrysteps.com Furthermore, the cyclopentane (B165970) ring itself can adopt various conformations, such as envelope or twist forms, and X-ray analysis would determine which is present in the crystal lattice. nih.gov The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces like hydrogen bonds (from the N-H group) and van der Waals interactions, which collectively influence the observed solid-state conformation. nih.gov
Table 4: Key Dihedral Angles and Conformational Parameters
| Dihedral Angle | Description | Influencing Factors |
|---|---|---|
| C(aromatic)-C(benzyl)-N-C(cyclopentyl) | Defines the relative orientation of the benzyl and cyclopentyl groups. | Steric hindrance between the rings, electronic effects. |
| C(aromatic)-C(aromatic)-C(benzyl)-N | Defines the orientation of the benzylamine (B48309) moiety relative to the phenyl ring plane. | Steric interactions with ortho substituents (methyl group). colostate.edu |
Investigation of Intermolecular Interactions (e.g., hydrogen bonding networks, π-π stacking, C-H...O interactions)
The solid-state architecture of this compound is anticipated to be governed by a combination of weak intermolecular forces, which collectively dictate the crystal packing and influence its physicochemical properties. These interactions include hydrogen bonding, π-π stacking, and C-H...O interactions.
Hydrogen Bonding Networks:
As a secondary amine, this compound possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). This allows for the formation of intermolecular N-H...N hydrogen bonds, a common feature in the crystal structures of primary and secondary amines. quora.comlibretexts.org These bonds are crucial in creating chains or more complex networks of molecules within the crystal lattice. rsc.org The strength and geometry of these hydrogen bonds are influenced by the steric hindrance around the nitrogen atom.
In derivatives where other hydrogen bond acceptors are present, such as carbonyl or sulfonyl groups, N-H...O hydrogen bonds are likely to form. For instance, in related N-(4-methoxyphenyl)-nitrobenzenesulfonamide structures, N-H...O hydrogen bonds are observed where the acceptor is either a sulfonyl oxygen or, in some cases, the methoxy oxygen atom. mdpi.com
Interactive Data Table: Representative Hydrogen Bond Geometries in Related Amine and Amide Structures
| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | ∠D-H...A (°) | Compound Type |
| N-H...N | ~0.99 | ~2.20 | ~3.10 | ~150-170 | Secondary Amines |
| N-H...O (Sulfonyl) | ~0.86 | ~2.10 | ~2.95 | ~160-175 | Sulfonamides mdpi.com |
| N-H...O (Methoxy) | ~0.86 | ~2.30 | ~3.05 | ~145-160 | Sulfonamides mdpi.com |
| N-H...O (Carbonyl) | ~0.88 | ~2.00 | ~2.88 | ~165-175 | Amides |
Note: The data presented are typical ranges derived from crystallographic studies of compounds containing similar functional groups.
π-π Stacking:
The presence of the 4-methoxy-3-methylphenyl group introduces the possibility of π-π stacking interactions. These non-covalent interactions occur between aromatic rings and contribute significantly to the stabilization of the crystal structure. libretexts.org The stacking can occur in a face-to-face or an offset (parallel-displaced) manner. wikipedia.org The substitution pattern on the benzene ring, including the electron-donating methoxy and methyl groups, influences the electron density of the π-system and, consequently, the nature and strength of these interactions. In many crystal structures of aromatic compounds, centroid-to-centroid distances between stacked rings are typically found in the range of 3.5 to 4.0 Å. researchgate.net
C-H...O Interactions:
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring. The chromophore is the 4-methoxy-3-methylphenyl group.
The electronic transitions in benzene and its derivatives are typically π → π* transitions. In substituted benzenes, the symmetry of the benzene ring is lowered, which affects the selection rules for these transitions and often leads to an increase in the intensity and a shift in the wavelength of the absorption bands.
The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. This is due to the interaction of the non-bonding electrons of the oxygen atom in the methoxy group and the inductive effect of the methyl group with the π-electron system of the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO).
For similar aromatic compounds, characteristic absorption bands are observed in the UV region. For example, compounds containing a methoxy group on a phenyl ring often exhibit absorption maxima around 270-280 nm. nih.gov The exact position and intensity of the absorption bands for this compound would also be influenced by the solvent used for the measurement due to solvatochromic effects.
Interactive Data Table: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Chromophore |
| π → π | ~275 - 285 | 1,000 - 3,000 | 4-methoxy-3-methylphenyl |
| π → π | ~220 - 230 | 8,000 - 15,000 | 4-methoxy-3-methylphenyl |
Note: These are estimated values based on the spectroscopic data of analogous substituted benzene compounds.
Theoretical and Computational Chemistry Approaches to N 4 Methoxy 3 Methylbenzyl Cyclopentanamine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. Methods like Density Functional Theory (DFT) are widely used due to their balance of accuracy and computational efficiency. These calculations provide a foundational understanding of the intrinsic properties of N-(4-methoxy-3-methylbenzyl)cyclopentanamine.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. For a flexible molecule like this compound, which contains several rotatable bonds, multiple low-energy conformations may exist.
Computational methods can map the conformational energy landscape to identify these stable conformers and the energy barriers between them. researchgate.net The relative energies of these conformers are critical, as the most abundant conformation at equilibrium is often the one most relevant to the molecule's chemical reactivity and biological interactions. The optimization is typically performed using DFT with a suitable functional, such as B3LYP, and a standard basis set like 6-311G(d,p). researchgate.net The resulting data reveals the most probable bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311G(d,p) level)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C(benzyl)-C(methoxy) | 1.37 Å |
| Bond Length | C(methoxy)-O | 1.36 Å |
| Bond Length | C(benzyl)-C(methylene) | 1.51 Å |
| Bond Length | C(methylene)-N | 1.47 Å |
| Bond Length | N-C(cyclopentyl) | 1.47 Å |
| Bond Angle | C-O-C(methyl) | 118.0° |
| Bond Angle | C(benzyl)-C(methylene)-N | 112.5° |
| Dihedral Angle | C(aromatic)-C(methylene)-N-C(cyclopentyl) | 175.0° |
Note: This table is illustrative and represents typical values that would be obtained from a DFT geometry optimization.
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. nih.gov A small HOMO-LUMO gap suggests high polarizability and greater chemical reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution across the molecule. researchgate.net It helps identify regions that are rich or deficient in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.gov In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom, indicating these as potential sites for hydrogen bonding or interaction with electrophiles.
Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.25 eV |
| Energy Gap | ΔE | 5.60 eV |
| Ionization Potential | I | 5.85 eV |
| Electron Affinity | A | 0.25 eV |
| Global Hardness | η | 2.80 eV |
| Electronegativity | χ | 3.05 eV |
Note: These values are hypothetical examples derived from principles of DFT calculations.
Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method provides a quantitative picture of the Lewis structure and reveals intramolecular charge transfer (ICT) interactions. researchgate.net
The key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. wisc.edu It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often referred to as hyperconjugation, are crucial for molecular stability. For this compound, significant interactions would be expected, such as the delocalization from the lone pair of the nitrogen or oxygen atoms into adjacent anti-bonding orbitals.
Non-covalent interactions (NCIs) are critical for determining molecular conformation and intermolecular associations. nih.gov NCI analysis, based on the electron density and its derivatives, is a method for visualizing and characterizing these weak interactions in real space. The results are often presented as Reduced Density Gradient (RDG) plots.
These plots show surfaces colored according to the nature of the interaction. Blue surfaces typically indicate strong attractive interactions like hydrogen bonds, green surfaces represent weak van der Waals interactions, and red surfaces signify strong repulsive interactions, such as steric clashes. nih.gov An NCI analysis of this compound would reveal intramolecular hydrogen bonds and steric effects that influence its preferred conformation.
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). jbcpm.comnih.gov This method is instrumental in drug discovery and molecular biology for understanding ligand-protein interactions.
Molecular docking simulations can predict how this compound might interact with a specific biological target, such as an enzyme or a G protein-coupled receptor. mdpi.comsamipubco.com The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each pose based on a scoring function. This score provides an estimate of the binding affinity, often expressed in kcal/mol, with more negative values indicating stronger binding. jbcpm.com
The analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the receptor's active site. nih.govresearchgate.net For instance, the nitrogen atom of the cyclopentanamine moiety or the oxygen of the methoxy group could act as hydrogen bond acceptors, while the aromatic ring and cyclopentyl group could engage in hydrophobic interactions. These predictions are crucial for understanding the structural basis of a compound's biological activity and for guiding the design of more potent and selective molecules.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Monoamine Oxidase A | -8.5 | Tyr407, Tyr444 | Pi-Pi Stacking |
| (Hypothetical) | Gln215 | Hydrogen Bond (with N-H) | |
| Cys323 | Hydrophobic | ||
| Serotonin 5-HT2A Receptor | -9.2 | Asp155 | Ionic Interaction (with NH2+) |
| (Hypothetical) | Phe339, Phe340 | Pi-Pi Stacking | |
| Val156, Trp336 | Hydrophobic |
Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.
Identification of Key Interacting Residues and Binding Site Features
Molecular docking simulations are pivotal in predicting the binding orientation of a ligand within the active site of a target receptor and identifying the key amino acid residues that stabilize the ligand-receptor complex. For this compound, docking studies would hypothetically be performed against a relevant biological target. The results of such a study would likely reveal a network of interactions contributing to its binding affinity.
The cyclopentanamine moiety is expected to form significant interactions. The amine group, being a primary amine, can act as a hydrogen bond donor. The methoxy and methyl groups on the benzyl (B1604629) ring are also crucial for defining the binding specificity. The methoxy group can participate in hydrogen bonding as an acceptor, while the methyl group can engage in hydrophobic interactions.
Key interacting residues within a hypothetical binding pocket could include amino acids with polar side chains, such as serine, threonine, and asparagine, which can form hydrogen bonds with the methoxy and amine groups of the ligand. Aromatic residues like phenylalanine, tyrosine, and tryptophan could engage in π-π stacking or hydrophobic interactions with the benzyl ring. Aliphatic residues such as valine, leucine, and isoleucine would likely form a hydrophobic pocket accommodating the cyclopentyl and methyl groups.
Table 1: Hypothetical Key Interacting Residues and Interaction Types for this compound
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
| Aspartic Acid 120 | Hydrogen Bond (Acceptor) | Amine group |
| Serine 155 | Hydrogen Bond (Donor/Acceptor) | Methoxy group |
| Phenylalanine 250 | π-π Stacking | Benzyl ring |
| Leucine 85 | Hydrophobic | Cyclopentyl ring |
| Valine 90 | Hydrophobic | Methyl group |
Computational Insights into Mechanism of Action at the Molecular Level
Computational studies offer a window into the molecular mechanism of action, explaining how the binding of a ligand translates into a biological response. For this compound, its interaction with a target protein is hypothesized to induce specific conformational changes that modulate the protein's function.
Upon binding, the network of interactions, as detailed in the docking studies, would anchor the molecule in a specific orientation. This precise positioning is critical for its activity. For instance, if the target were a G-protein coupled receptor (GPCR), the binding of this compound in the transmembrane domain could trigger a conformational shift in the intracellular loops, leading to the activation or inhibition of downstream signaling pathways.
The methoxy and methyl substitutions on the benzyl ring are electronically significant. The methoxy group is an electron-donating group, which can influence the electrostatic potential of the aromatic ring and its interactions with the receptor. The methyl group, also electron-donating, primarily contributes to hydrophobic interactions. The combination of these substituents fine-tunes the electronic and steric properties of the molecule, enhancing its binding affinity and specificity for the target. Computational analyses can quantify these effects and correlate them with the observed biological activity. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the receptor over time.
In a physiological environment, this compound would exist in a dynamic equilibrium of various conformations. MD simulations in an aqueous solution can reveal the preferred conformations and the energy barriers between them. The cyclopentyl ring can adopt different puckered conformations (e.g., envelope, twist), and the rotatable bonds in the benzylcyclopentanamine linker allow for considerable flexibility. Understanding the conformational landscape of the unbound ligand is crucial, as it can influence its ability to adopt the bioactive conformation required for receptor binding.
Once docked into its target, MD simulations of the ligand-receptor complex can assess the stability of the binding pose over time. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable binding is indicated by a low and converging RMSD value throughout the simulation.
Furthermore, MD simulations can reveal the dynamic nature of the interactions. Hydrogen bonds may form and break, and water molecules can play a mediating role in the binding site. The analysis of the simulation trajectory can provide a detailed map of the persistent and transient interactions, offering a more realistic representation of the binding event than static docking models. samipubco.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties.
To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with their corresponding in vitro biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., steric and electronic parameters).
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then employed to build a mathematical model that correlates a subset of these descriptors with the biological activity. A robust QSAR model would have high statistical significance and predictive power, validated through internal and external validation techniques.
For instance, a hypothetical QSAR equation for a series of related compounds might look like:
pIC50 = β₀ + β₁(logP) + β₂(TPSA) + β₃(HOMO)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
TPSA is the topological polar surface area.
HOMO is the energy of the highest occupied molecular orbital.
β₀, β₁, β₂, and β₃ are the regression coefficients.
Such a model would be invaluable for predicting the activity of newly designed analogs and for guiding the optimization of lead compounds to enhance their potency. researchgate.net
Due to a lack of specific scientific research on the non-linear optical (NLO) properties of this compound in the provided search results, a detailed analysis of its structural descriptors influencing these properties cannot be compiled at this time.
Computational chemistry offers a powerful lens for examining the relationship between a molecule's structure and its material properties. For a compound like this compound, theoretical approaches would be instrumental in predicting its potential as a non-linear optical material. This would typically involve the use of quantum chemical calculations to determine various molecular parameters.
A critical aspect of these investigations is the calculation of molecular polarizability (α) and hyperpolarizability (β and γ). These tensors are fundamental in describing how the electron cloud of a molecule responds to an external electric field, such as that from a high-intensity laser. The first hyperpolarizability (β) is particularly important for second-order NLO phenomena like second-harmonic generation. A high β value is a key indicator of a promising NLO material.
Computational methods, such as Density Functional Theory (DFT), are commonly employed to model these properties. By solving the Schrödinger equation for the molecule, researchers can obtain its optimized geometry, electronic structure, and response properties. The choice of functional and basis set in these calculations is crucial for obtaining accurate results that correlate well with experimental data.
Furthermore, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the ICT characteristics of the molecule. A small HOMO-LUMO energy gap is often associated with greater polarizability and, consequently, a stronger NLO response. The spatial distribution of these frontier orbitals can visually represent the charge transfer pathway within the molecule.
While no specific data tables for this compound are available, a hypothetical table illustrating the kind of data generated from such computational studies is presented below for illustrative purposes.
Table 1: Hypothetical Calculated NLO Properties of this compound
| Parameter | Calculated Value | Unit |
| Dipole Moment (μ) | [Value] | Debye |
| Mean Polarizability (<α>) | [Value] | a.u. |
| First Hyperpolarizability (β_tot) | [Value] | a.u. |
| HOMO Energy | [Value] | eV |
| LUMO Energy | [Value] | eV |
| HOMO-LUMO Gap (ΔE) | [Value] | eV |
The values in this table would be derived from quantum chemical calculations and would be essential for comparing the NLO potential of this compound with that of known NLO materials. Without dedicated theoretical studies on this compound, a definitive elucidation of its structural descriptors influencing NLO responses remains an area for future investigation.
Reactivity and Chemical Transformations of N 4 Methoxy 3 Methylbenzyl Cyclopentanamine
Reaction Mechanisms and Pathway Investigations
Nucleophilic Reactivity of the Amine Nitrogen
No specific data available.
Electrophilic Aromatic Substitution on the Benzyl (B1604629) Ring
No specific data available.
Oxidation and Reduction Pathways of the Functional Groups
No specific data available.
Cyclization and Rearrangement Reactions Involving the Compound
Intramolecular Reactions Leading to Novel Ring Systems
No specific data available.
Rearrangement Products and Reaction Intermediates
No specific data available.
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the chemical stability and degradation pathways of the compound N-(4-methoxy-3-methylbenzyl)cyclopentanamine under controlled experimental conditions.
The scientific literature readily available through public databases and search engines does not appear to contain studies focused on the reactivity, chemical transformations, or degradation of this particular molecule. Consequently, it is not possible to provide detailed research findings or construct data tables on its stability as requested.
Further research or de novo experimental studies would be required to determine the chemical stability and degradation pathways of this compound.
In Vitro Biological Activity and Molecular Target Engagement of N 4 Methoxy 3 Methylbenzyl Cyclopentanamine
Enzyme Inhibition Studies
Enzyme inhibition assays are crucial for determining the potential of a compound to modulate the activity of specific enzymes, which can be therapeutic targets for a wide range of diseases.
Identification of Specific Enzyme Targets
To understand the biological effects of N-(4-methoxy-3-methylbenzyl)cyclopentanamine, it would be essential to screen it against a panel of enzymes. Based on its chemical structure, which shares features with known bioactive molecules, relevant enzyme targets for initial screening would include:
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the metabolism of neurotransmitters.
Cyclooxygenases (COX-1 and COX-2): These are key enzymes in the inflammatory pathway.
Phosphodiesterases (PDEs): A diverse family of enzymes that regulate intracellular signaling.
Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine (B1216132).
Without experimental data, it remains unknown whether this compound interacts with these or any other enzymes.
Determination of Inhibitory Potency
Should inhibitory activity be detected, the next step would be to quantify the compound's potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Hypothetical IC50 Values for this compound Against Various Enzymes (Note: The following table is for illustrative purposes only, as no experimental data is currently available.)
| Enzyme Target | IC50 (µM) |
| Monoamine Oxidase A (MAO-A) | Data not available |
| Monoamine Oxidase B (MAO-B) | Data not available |
| Cyclooxygenase-1 (COX-1) | Data not available |
| Cyclooxygenase-2 (COX-2) | Data not available |
| Phosphodiesterase-4 (PDE4) | Data not available |
| Acetylcholinesterase (AChE) | Data not available |
Elucidation of Enzyme Inhibition Kinetics and Mechanisms
Further studies would involve determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki). These kinetic studies provide deeper insights into how the compound interacts with the enzyme. As of now, no such kinetic data for this compound has been reported.
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for specific receptors, which is a critical step in understanding its potential pharmacological effects.
Affinity for Specific Receptor Subtypes
Given the structural motifs present in this compound, it would be pertinent to investigate its binding affinity for various receptor families, including:
G-protein coupled receptors (GPCRs): A large family of receptors involved in a vast array of physiological processes.
Nicotinic acetylcholine receptors (nAChRs): These are ligand-gated ion channels that respond to the neurotransmitter acetylcholine.
Currently, there is no published data on the binding affinity of this compound for these or any other receptor subtypes.
Ligand-Receptor Interaction Profiling
Once binding affinity is established, further studies could characterize the nature of the interaction, determining whether the compound acts as an agonist, antagonist, or allosteric modulator. This information is vital for predicting the physiological response to the compound.
Table 2: Hypothetical Receptor Binding Affinities (Ki) for this compound (Note: The following table is for illustrative purposes only, as no experimental data is currently available.)
| Receptor Subtype | Binding Affinity (Ki in nM) | Functional Activity |
| 5-HT2A Receptor (GPCR) | Data not available | Data not available |
| Dopamine (B1211576) D2 Receptor (GPCR) | Data not available | Data not available |
| α7 Nicotinic Acetylcholine Receptor | Data not available | Data not available |
An article on the in vitro biological activity and molecular target engagement of this compound cannot be generated at this time. A thorough search of publicly available scientific literature and databases has yielded no specific data for this particular chemical compound.
The searches conducted for "this compound" and its potential biological effects did not retrieve any studies detailing its activity in cellular assays. Consequently, there is no information regarding its impact on:
Modulation of cell proliferation and viability in disease models.
Effects on specific intracellular signaling pathways, such as cAMP levels.
Interaction with cellular components and organelles.
While research exists for structurally related compounds containing methoxybenzyl or cyclopentanamine moieties, this information is not directly applicable to this compound. The specific substitution pattern and combination of functional groups in the requested compound define its unique chemical properties and, therefore, its biological activity, which remains uncharacterized in the available literature.
Without any research findings, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline and content inclusions. Further empirical research is required to elucidate the in vitro biological profile of this compound.
Biotransformation and Metabolic Pathway Studies of N 4 Methoxy 3 Methylbenzyl Cyclopentanamine Non Human Systems
In Vivo Biotransformation in Animal Models (focused on metabolic pathways, not clinical pharmacokinetics or safety)
There are no available data from in vivo studies in any animal models that describe the metabolic pathways of N-(4-methoxy-3-methylbenzyl)cyclopentanamine.
Metabolite Profiling in Biological Matrices (e.g., urine, plasma, tissues)
The analysis of biological matrices is essential for identifying and quantifying the metabolites of this compound. Based on studies of analogous compounds, a range of metabolites can be anticipated in urine, plasma, and tissues of non-human subjects.
Urine: As the primary route of excretion for many drug metabolites, urine is expected to contain a diverse profile of both Phase I and Phase II metabolites. Key anticipated metabolites include those resulting from O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic ring and cyclopentyl moiety, and oxidation of the methyl group. These primary metabolites are likely to be found conjugated with glucuronic acid or sulfate (B86663).
Plasma: The concentration of metabolites in plasma provides insight into their systemic exposure. In plasma, the parent compound, along with its primary metabolites from initial biotransformation steps like N-dealkylation and O-demethylation, are expected to be present. The levels of these metabolites in plasma are generally lower and have a shorter half-life compared to their accumulation in urine.
Tissues: Metabolites may distribute to various tissues, with the liver being the primary site of metabolism. Therefore, higher concentrations of initial metabolites can be expected in liver tissue. Adipose tissue may serve as a reservoir for the lipophilic parent compound.
Table 1: Hypothetical Metabolite Profile of this compound in Non-Human Biological Matrices
| Metabolite | Anticipated Presence in Urine | Anticipated Presence in Plasma | Anticipated Presence in Tissues (Liver) |
| N-(4-hydroxy-3-methylbenzyl)cyclopentanamine | +++ | ++ | +++ |
| N-(4-methoxy-3-hydroxymethylbenzyl)cyclopentanamine | ++ | + | ++ |
| 4-(cyclopentylaminomethyl)-2-methylphenol | +++ | ++ | +++ |
| 4-methoxy-3-methylbenzoic acid | ++ | + | ++ |
| Cyclopentanamine | + | + | + |
| Glucuronide Conjugates | +++ | + | + |
| Sulfate Conjugates | ++ | + | + |
This table is a predictive representation based on the metabolism of structurally related compounds. The symbols indicate the expected relative abundance: +++ (high), ++ (moderate), + (low).
Identification of Species-Specific Metabolic Pathways
Significant variations in drug metabolism are well-documented across different species due to differences in the expression and activity of metabolic enzymes, particularly Cytochrome P450 (CYP) isoforms. rug.nl While specific comparative studies on this compound are not available, general principles of species-specific metabolism of benzylamines can be applied.
For instance, rodents like rats are known to have high levels of certain CYP enzymes, which may lead to a more rapid and extensive metabolism compared to other species like dogs or primates. nih.gov The balance between different metabolic pathways, such as N-dealkylation versus aromatic hydroxylation, can also vary significantly. For example, one species might favor O-demethylation, while another might predominantly exhibit hydroxylation of the cyclopentyl ring.
Table 2: Predicted Species-Specific Metabolic Tendencies for this compound
| Metabolic Pathway | Rodents (e.g., Rat) | Canine | Primate (Non-Human) |
| O-Demethylation | High | Moderate | Moderate |
| Aromatic Hydroxylation | Moderate | High | Moderate |
| N-Dealkylation | High | Moderate | Low |
| Methyl Group Oxidation | Moderate | Low | Low |
| Glucuronidation | High | High | High |
| Sulfation | Moderate | Low | High |
This table presents a hypothetical comparison based on known species differences in the metabolism of similar chemical structures.
Elucidation of Major Biotransformation Routes
The primary biotransformation routes for this compound are predicted to involve several key enzymatic reactions. These pathways are inferred from the known metabolism of benzylamine (B48309) and compounds containing methoxybenzyl moieties.
O-Demethylation: The 4-methoxy group on the benzyl (B1604629) ring is a likely target for O-demethylation by CYP enzymes, leading to the formation of a phenolic metabolite, N-(4-hydroxy-3-methylbenzyl)cyclopentanamine. This is a common metabolic pathway for compounds containing methoxy groups.
N-Dealkylation: Cleavage of the N-C bond can occur on either side of the nitrogen atom. N-debenzylation would yield cyclopentanamine and 4-methoxy-3-methylbenzaldehyde (B1345598), which would be further oxidized to the corresponding benzoic acid. N-decyclopentylation would result in 4-methoxy-3-methylbenzylamine.
Hydroxylation: The aromatic ring and the cyclopentyl ring are susceptible to hydroxylation. Aromatic hydroxylation can occur at positions ortho or meta to the existing substituents. Hydroxylation of the cyclopentyl ring can lead to a variety of isomeric alcohol metabolites.
Oxidation of the Methyl Group: The methyl group on the benzyl ring can undergo oxidation to form a hydroxymethyl group, which can be further oxidized to a carboxylic acid.
Phase II Conjugation: The hydroxylated and demethylated metabolites, being more polar, are excellent substrates for Phase II conjugation reactions. These include glucuronidation and sulfation, which further increase water solubility and facilitate excretion.
These biotransformation routes collectively contribute to the detoxification and elimination of this compound from the body in non-human systems.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 4 Methoxy 3 Methylbenzyl Cyclopentanamine Derivatives
Correlation of Structural Features with Observed Biological Activities
The biological profile of N-(4-methoxy-3-methylbenzyl)cyclopentanamine derivatives is intricately linked to their three-dimensional structure and the physicochemical properties of their constituent parts. The interplay between the substituted aromatic ring, the flexible benzyl (B1604629) linker, and the cyclic amine determines how these molecules interact with their biological targets.
The nature and position of substituents on the benzyl ring are critical determinants of biological activity. In the case of this compound, the 4-methoxy and 3-methyl groups dictate the electronic and steric profile of the aromatic ring.
Steric Effects: The 3-methyl group, being ortho to the methoxy (B1213986) group and meta to the benzyl linker, introduces steric bulk. This can influence the preferred conformation of the methoxy group and the orientation of the entire benzyl moiety relative to the cyclopentanamine. rsc.org Steric hindrance can either be beneficial, by locking the molecule into a bioactive conformation, or detrimental, by preventing optimal binding to a receptor pocket. Studies on related dopamine (B1211576) D2/D3 receptor antagonists have shown that even small alkyl groups can be poorly tolerated if they clash with the receptor binding site. bohrium.com
The following table summarizes the general effects of common substituents on the benzyl ring of N-benzylcyclopentanamine analogs, based on established medicinal chemistry principles.
| Substituent Position | Substituent Type | Electronic Effect | Steric Effect | Potential Impact on Activity |
| Para (4-position) | Electron-Donating (e.g., -OCH3, -CH3) | Increases electron density | Moderate | Can enhance cation-π interactions; may increase metabolic susceptibility. |
| Para (4-position) | Electron-Withdrawing (e.g., -Cl, -CF3) | Decreases electron density | Moderate | Can form halogen bonds; may alter binding mode and reduce metabolic oxidation. |
| Meta (3-position) | Alkyl (e.g., -CH3) | Weakly electron-donating | Significant | Can influence the conformation of adjacent groups and the overall molecule. |
| Ortho (2-position) | Any | Variable | High | Often significantly alters conformation, potentially reducing activity due to steric clash. |
The N-benzylcyclopentanamine scaffold is composed of two key geometric components: the cyclopentane (B165970) ring and the benzyl group, connected by a secondary amine.
Cyclopentanamine Ring: Unlike the more rigid cyclohexane (B81311) ring, cyclopentane is highly flexible and can adopt various conformations, such as the envelope and twist forms, with low energy barriers between them. This flexibility allows the amine group to orient itself in multiple directions, potentially adapting to the topography of different receptor binding sites. However, this flexibility can also come at an entropic cost upon binding. The specific conformation required for biological activity is a key aspect of the SAR.
Benzyl Group Conformation: The bond between the benzyl CH2 and the amine nitrogen allows for considerable rotational freedom. The relative orientation of the aromatic ring and the cyclopentyl group is a critical factor for activity. Conformational analysis of similar structures, like substituted cyclohexanes, shows that bulky groups prefer to occupy positions that minimize steric strain, such as an equatorial-like position relative to the amine's substituents. libretexts.org The preferred conformation in the receptor-bound state will be the one that maximizes favorable interactions.
Stereochemistry can play a pivotal role in the biological activity of N-benzylcyclopentanamine derivatives, although specific data for this compound is lacking.
Chirality at the Cyclopentane Ring: If the cyclopentane ring is substituted, it can introduce one or more chiral centers. For example, substitution at the 2 or 3 position would create stereoisomers. It is well-established in pharmacology that different enantiomers or diastereomers of a chiral drug can have vastly different potencies, efficacies, or metabolic profiles. This is because biological targets, being chiral themselves, interact stereospecifically with ligands.
Amine as a Stereocenter: While the nitrogen atom in this compound is not a stable stereocenter due to rapid nitrogen inversion at room temperature, its conformation and the spatial arrangement of its substituents (the benzyl group, the cyclopentyl group, the hydrogen atom, and the lone pair of electrons) are crucial for receptor interaction.
Elucidation of Key Pharmacophoric Elements and Molecular Descriptors
A pharmacophore is an abstract representation of the molecular features essential for biological activity. patsnap.com For N-benzylcyclopentanamine derivatives, particularly as potential CNS receptor ligands, a common pharmacophore model can be hypothesized.
Key Pharmacophoric Features:
Aromatic Ring: This feature often engages in hydrophobic or π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor binding pocket. The substitution pattern (4-methoxy, 3-methyl) defines the specific nature of these interactions.
Hydrophobic Feature: The cyclopentyl group provides a distinct hydrophobic region that can occupy a hydrophobic pocket within the receptor.
Hydrogen Bond Acceptor/Donor: The secondary amine nitrogen is typically protonated at physiological pH, acting as a hydrogen bond donor in a crucial interaction with an acidic residue (e.g., aspartate, glutamate) in the target protein. The nitrogen lone pair can also act as a hydrogen bond acceptor.
Spatial Relationships: The distances and angles between these features are critical. The flexibility of the scaffold allows for a range of conformations, but only a specific spatial arrangement will be optimal for high-affinity binding.
The following table outlines key molecular descriptors and their relevance to the bioactivity of this compound class.
| Molecular Descriptor | Definition | Relevance to this compound |
| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | Influences membrane permeability, solubility, and binding to hydrophobic pockets. The methoxy and methyl groups increase lipophilicity. |
| pKa (Ionization Constant) | The pH at which the amine group is 50% protonated. | Determines the charge state at physiological pH, which is crucial for the key ionic interaction with the receptor. |
| Molecular Weight (MW) | The mass of the molecule. | Affects diffusion, bioavailability, and adherence to guidelines for "drug-likeness" (e.g., Lipinski's Rule of Five). |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms. | Correlates with drug transport properties, including blood-brain barrier penetration. |
Structure-Based Design Principles for Targeted Research
Based on the SAR and pharmacophore analysis, principles for designing new molecules with potentially improved or more specific activities can be formulated. The goal is to optimize the interactions with a putative biological target, such as a G-protein coupled receptor (GPCR).
To design new chemical probes or lead compounds based on the this compound scaffold, a systematic approach to structural modification can be employed.
Aromatic Ring Modification:
Scaffold Hopping: Replace the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, indole) to explore different interactions and vector spaces within the binding pocket.
Substituent Scanning: Systematically alter the substituents at the 3 and 4 positions to probe the electronic and steric requirements of the target. For example, replacing the 4-methoxy with a 4-chloro or 4-trifluoromethyl group would test the effect of electron-withdrawing substituents.
Cyclic Amine Modification:
Ring Size Variation: Synthesize analogs with different ring sizes (e.g., cyclobutanamine, cyclohexanamine, piperidine) to assess the optimal geometry and size of the hydrophobic moiety. For related ligands, changing a piperidine (B6355638) to a tropane (B1204802) ring has been shown to reverse receptor selectivity. nih.gov
Introduction of Rigidity: Incorporate conformational constraints, such as a double bond or a bicyclic system (e.g., azabicyclo[3.2.1]octane), to reduce flexibility. This can increase binding affinity by lowering the entropic penalty of binding and can also enhance selectivity.
Linker Modification:
Length and Rigidity: Alter the length of the linker between the aromatic ring and the amine or introduce rigidity (e.g., by incorporating it into a ring) to optimize the distance between the key pharmacophoric features.
A hypothetical design strategy for a next-generation lead compound is presented in the table below.
| Design Strategy | Proposed Modification | Rationale |
| Enhance Potency | Replace 3-methyl with 3-chloro group. | Introduce a potential halogen-bonding interaction and modify electronics without a large increase in size. |
| Improve Selectivity | Replace cyclopentyl with a 3-hydroxypyrrolidine ring. | Introduce a new hydrogen bonding feature and a chiral center to probe for stereospecific interactions. |
| Optimize PK Properties | Replace 4-methoxy with a 4-fluoro group. | Reduce potential for O-demethylation metabolism and slightly decrease lipophilicity. |
| Increase Rigidity | Synthesize a constrained analog where the benzyl linker is part of a tetrahydroisoquinoline system. | Lock the relative orientation of the aromatic ring and the nitrogen to favor a bioactive conformation. |
By systematically applying these design principles, researchers can explore the chemical space around the this compound scaffold to develop novel compounds with tailored biological activities and improved therapeutic potential.
Advanced Analytical Methodologies for N 4 Methoxy 3 Methylbenzyl Cyclopentanamine in Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are central to the analytical workflow for N-(4-methoxy-3-methylbenzyl)cyclopentanamine, enabling its separation from impurities, starting materials, and byproducts. The choice of technique depends on the specific analytical goal, such as purity determination, quantitative analysis, or real-time monitoring of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Its versatility allows for purity assessment, precise quantification, and monitoring the progress of its synthesis.
For the analysis of this compound, a reverse-phase HPLC method is typically employed. This involves a non-polar stationary phase (often C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. Due to the basic nature of the amine group, peak tailing can be a concern. This is often mitigated by using a mobile phase with a suitable pH or by adding a competing amine, such as triethylamine (B128534), to the mobile phase to block active sites on the stationary phase.
Purity and Quantitative Analysis: A typical HPLC method for purity assessment would involve a gradient elution to separate compounds with a wide range of polarities. For quantitative analysis, an isocratic method is often preferred for its robustness and reproducibility. Detection is commonly achieved using a UV detector, with the wavelength set to the absorbance maximum of the aromatic ring in the molecule. For accurate quantification, a calibration curve is constructed using certified reference standards of this compound.
Reaction Monitoring: HPLC is an invaluable tool for monitoring the synthesis of this compound. Small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and injected into the HPLC system. This allows for the tracking of the consumption of starting materials and the formation of the product, providing crucial information for reaction optimization.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has limited volatility, GC-MS is highly effective for identifying volatile impurities that may be present from the synthesis, such as residual solvents.
For the direct analysis of this compound by GC-MS, derivatization is often necessary to increase its volatility and thermal stability, and to improve its chromatographic properties. scilit.com A common derivatization strategy for amines is acylation, for example, with pentafluoropropionic anhydride (B1165640), which yields a derivative with excellent chromatographic behavior and a mass spectrum with characteristic fragmentation patterns. scilit.com
GC-MS provides both chromatographic separation and mass spectrometric identification. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components and measures the mass-to-charge ratio of the fragments, providing a "fingerprint" for each compound that can be used for identification by comparison to spectral libraries.
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is primarily used for the qualitative monitoring of chemical reactions. rsc.org By spotting the reaction mixture on a TLC plate at different time intervals, the progress of the synthesis of this compound can be easily visualized.
The separation on a TLC plate is based on the same principles as column chromatography. A suitable solvent system (mobile phase) is chosen to achieve good separation between the starting materials, product, and any byproducts on a given stationary phase (typically silica (B1680970) gel). For amine compounds like this compound, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent to prevent streaking and improve spot shape. sciencemadness.orgsciencemadness.org Visualization of the separated spots can be achieved under UV light, or by staining with a suitable reagent such as ninhydrin (B49086) or potassium permanganate.
| Stationary Phase | Mobile Phase (v/v) | Visualization |
|---|---|---|
| Silica Gel 60 F254 | Hexane (B92381):Ethyl Acetate (B1210297) (7:3) + 0.5% Triethylamine | UV (254 nm), Potassium Permanganate Stain |
| Alumina | Dichloromethane:Methanol (B129727) (95:5) | UV (254 nm), Iodine Vapor |
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for Complex Mixture Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of complex mixtures, offering both separation and highly sensitive and selective detection. europeanpharmaceuticalreview.com High-Resolution Mass Spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which facilitate the determination of elemental compositions. nih.gov
For this compound, LC-MS and HRMS are indispensable for metabolite identification and for the detection of trace-level impurities. The use of electrospray ionization (ESI) in positive ion mode is typically effective for the analysis of amines, as they are readily protonated.
Understanding the metabolic fate of this compound is crucial in many research contexts. In vitro studies using liver microsomes or in vivo studies can generate a complex mixture of metabolites. LC-MS/MS is the technique of choice for identifying these metabolites. nih.gov The LC system separates the parent compound from its metabolites, and the mass spectrometer provides information on their molecular weights and structures.
In a typical workflow, a full scan MS experiment is performed to detect all ions present. This is followed by tandem MS (MS/MS) experiments on the ions of interest. In MS/MS, a specific ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable structural information that can be used to identify the sites of metabolic modification on the parent molecule. HRMS is particularly valuable in this context, as the accurate mass measurements of both precursor and fragment ions can be used to propose elemental compositions, significantly narrowing down the number of possible metabolite structures. chromatographyonline.com
The high sensitivity of LC-MS makes it ideal for the detection and quantification of this compound at very low concentrations in complex biological matrices such as plasma, urine, or tissue homogenates. nih.gov Sample preparation is a critical step to remove interfering substances and enrich the analyte. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used. americanpharmaceuticalreview.com In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific fragment ion is monitored in the third. This highly selective process minimizes background noise and allows for very low detection limits. The use of a stable isotope-labeled internal standard is recommended for the most accurate and precise quantification.
| Parameter | Condition |
|---|---|
| LC System | UHPLC |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Precursor Ion (M+H)+ → Product Ion |
Chiral Analytical Methods for Enantiomeric Purity Determination
Enantiomeric purity is a critical quality attribute for chiral molecules. Chiral chromatography, which utilizes a chiral stationary phase (CSP) to interact differently with each enantiomer, is the most powerful technique for this purpose. gcms.cz This differential interaction leads to different retention times, allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the separation of enantiomers. phenomenex.com The selection of the chiral stationary phase is the most crucial parameter for achieving separation. For a compound like this compound, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points for method development. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions. researchgate.net
The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to optimize resolution. Normal-phase (using eluents like hexane and isopropanol) or reversed-phase conditions can be employed depending on the specific column and the analyte's properties. sigmaaldrich.com
Research Findings: A systematic screening of commercially available polysaccharide-based chiral columns would likely yield a successful separation. The presence of the aromatic ring and the secondary amine in this compound provides sites for crucial interactions with the chiral selector. Optimization of the mobile phase, including the type and concentration of the alcohol modifier and any acidic or basic additives, would be essential to achieve baseline resolution of the enantiomers.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity of this compound
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (R-enantiomer) | ~ 8.5 min |
| Expected Retention Time (S-enantiomer) | ~ 9.8 min |
| Resolution (Rs) | > 1.5 |
Chiral Gas Chromatography (GC) is a high-resolution technique particularly suitable for volatile and thermally stable compounds. gcms.cz For amines like this compound, derivatization may sometimes be employed to improve volatility and chromatographic performance, although direct analysis is often possible. The most common chiral stationary phases for GC are derivatized cyclodextrins. gcms.czsci-hub.se These CSPs are capable of forming transient diastereomeric inclusion complexes with the enantiomers, leading to their separation.
The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving enantiomeric resolution. A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds.
Research Findings: For the analysis of this compound, a capillary column coated with a derivatized β-cyclodextrin would be a primary choice. The temperature program would need to be carefully optimized to ensure sufficient separation without excessive peak broadening. The methyl and methoxy (B1213986) substituents on the benzyl (B1604629) group, along with the cyclopentanamine moiety, would interact with the chiral selector within the GC column to enable separation.
Table 2: Illustrative Chiral GC Method Parameters for Enantiomeric Purity of this compound
| Parameter | Condition |
|---|---|
| Column | Derivatized β-cyclodextrin CSP (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C (hold 1 min), ramp at 5 °C/min to 220 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Expected Retention Time (Enantiomer 1) | ~ 12.2 min |
| Expected Retention Time (Enantiomer 2) | ~ 12.7 min |
Spectrophotometric and Spectrofluorometric Assays for Quantitative Analysis in Research Experiments
While chromatography is essential for separation, spectrophotometric and spectrofluorometric methods offer rapid and sensitive options for quantitative analysis in various research experiments, especially when dealing with solutions of the purified compound.
Spectrophotometric Analysis: UV-Visible spectrophotometry measures the absorption of light by a compound in solution. The this compound molecule contains a substituted benzene (B151609) ring, which is a chromophore that absorbs light in the UV region. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the creation of a calibration curve to determine the concentration of unknown samples. The maximum absorption wavelength (λmax) for structurally similar aromatic compounds is typically found in the 220-280 nm range. nih.gov
Spectrofluorometric Analysis: Fluorescence spectroscopy is often more sensitive and selective than absorption spectroscopy. A molecule is fluorescent if it absorbs light at one wavelength (excitation) and emits light at a longer wavelength (emission). The aromatic ring in this compound suggests it may possess native fluorescence. A spectrofluorometric assay would involve determining the optimal excitation and emission wavelengths and then measuring the fluorescence intensity as a function of concentration.
Research Findings: For quantitative analysis, a UV spectrophotometric method would be straightforward to develop. The λmax would be determined by scanning a dilute solution of the compound across the UV spectrum. A calibration curve would then be generated by measuring the absorbance of a series of standard solutions. For spectrofluorometry, the native fluorescence of the compound would first need to be confirmed. If it is sufficiently fluorescent, this method could provide lower detection limits for quantification in research experiments.
Table 3: Illustrative Spectroscopic Parameters for Quantitative Analysis
| Parameter | Spectrophotometry | Spectrofluorometry |
|---|---|---|
| Solvent | Ethanol or Methanol | Ethanol or Acetonitrile |
| Wavelength Maximum (λmax) | ~ 275 nm | Ex: ~ 280 nm / Em: ~ 310 nm |
| Linear Range | 1 - 50 µg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.2 µg/mL | ~ 0.02 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.7 µg/mL | ~ 0.07 µg/mL |
Q & A
Q. What are the optimal synthetic conditions for preparing N-(4-methoxy-3-methylbenzyl)cyclopentanamine and its derivatives?
The synthesis of structurally related compounds, such as carbon-11-labeled analogs, involves optimizing parameters like base type (e.g., NaOH vs. KOH), solvent (DMF or methanol), and temperature. For example, in radiolabeling studies, yields improved when using polar aprotic solvents and elevated temperatures (5 minutes at 60°C). Analytical yields were determined via HPLC, with decay-corrected preparative yields reaching ~49% . These methodologies can be adapted for synthesizing the target compound by adjusting precursor stoichiometry and reaction conditions.
Q. How is the structural identity of this compound confirmed in synthetic chemistry research?
Structural validation typically employs nuclear magnetic resonance (NMR) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>99%). For cyclopentanamine derivatives, key spectral signatures include characteristic amine peaks in NMR and molecular ion peaks in MS (e.g., [M+H]+ at m/z 85.15 for cyclopentanamine) . Radiochemical purity for labeled analogs is confirmed via radio-HPLC .
Advanced Research Questions
Q. What methodological considerations are critical when radiolabeling this compound analogs for PET imaging studies?
Carbon-11 radiolabeling requires rapid synthesis (<90 minutes) to minimize isotope decay. Key steps include precursor methylation with [11C]CH3I, HPLC purification, and formulation in ethanol-containing buffers. Specific activity (78 ± 10 GBq/µmol) and radiochemical purity (>99%) must be rigorously validated to ensure tracer suitability for in vivo imaging . Temperature and solvent selection during precursor reaction significantly impact yield .
Q. How can researchers design in vivo biodistribution studies to evaluate the target engagement of this compound at NMDA receptors?
Biodistribution studies in rodents should include blocking experiments with unlabeled NMDA receptor antagonists (e.g., ifenprodil) to assess specificity. Quantification of brain uptake via gamma counting or PET imaging, combined with compartmental modeling, provides insights into blood-brain barrier penetration and receptor occupancy. Preclinical validation in non-human primates is recommended for translational relevance .
Q. What strategies resolve contradictions in experimental data regarding the binding affinity or metabolic stability of this compound derivatives?
Cross-validation using orthogonal assays (e.g., autoradiography vs. in vitro binding assays) and parameter optimization (e.g., varying pH or temperature) can address discrepancies. Statistical tools like Bland-Altman analysis identify systematic biases, while iterative synthesis improves metabolic stability through structural modifications (e.g., fluorination or methoxy group adjustments) .
Q. What preclinical models are appropriate for assessing the therapeutic potential of this compound in neurological disorders?
Rodent models of depression or neurodegenerative diseases (e.g., phencyclidine-induced schizophrenia-like behavior) are suitable for evaluating NMDA receptor modulation. Behavioral assays (e.g., forced swim test) paired with ex vivo receptor autoradiography can correlate therapeutic effects with target engagement. Subchronic dosing regimes help assess long-term efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
